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Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615 Get Quote

For researchers and drug development professionals investigating the endocannabinoid

system, the selection of appropriate pharmacological tools is paramount. This guide provides a

detailed comparison of two widely studied inhibitors of Fatty Acid Amide Hydrolase (FAAH),

LY2183240 and URB597, with a focus on their selectivity. FAAH is the primary enzyme

responsible for the degradation of the endocannabinoid anandamide, and its inhibition is a key

strategy for enhancing endocannabinoid signaling.

Potency and Selectivity Profile
Both LY2183240 and URB597 are potent inhibitors of FAAH. However, their selectivity profiles

differ significantly, a critical consideration for interpreting experimental results and for

therapeutic development. URB597 is recognized for its high selectivity for FAAH, particularly

within the central nervous system. In contrast, LY2183240, while a potent FAAH inhibitor,

exhibits a more promiscuous profile, inhibiting multiple other serine hydrolases.

Table 1: Comparison of FAAH Inhibition by LY2183240 and URB597
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Compound Target IC50 (FAAH)
Species/Tissue
Source

Key Selectivity
Notes

LY2183240

FAAH,

Anandamide

Reuptake

12.4 nM
Mouse Brain

Membranes

Exhibits relatively

poor selectivity;

inhibits several

other brain

serine

hydrolases.

URB597 FAAH 5 nM
Rat Brain

Membranes

Highly potent

and selective for

FAAH in the

brain.[1]

3 nM
Human Liver

Microsomes

Does not

significantly

interact with a

broad panel of

other receptors

and enzymes.[1]

Table 2: Off-Target Activity of LY2183240 and URB597

Compound Known Off-Targets
Tissue Specificity of Off-
Targeting

LY2183240
Multiple serine hydrolases

(e.g., KIAA1363)
Brain

URB597 Carboxylesterases Peripheral tissues (e.g., liver)

Signaling Pathway of FAAH in Anandamide
Degradation
FAAH plays a crucial role in terminating the signaling of anandamide, a key endocannabinoid.

Anandamide is synthesized on demand from membrane lipid precursors in postsynaptic
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neurons and acts as a retrograde messenger, binding to and activating presynaptic

cannabinoid receptors (CB1). This activation leads to a reduction in neurotransmitter release.

The action of anandamide is terminated by its transport into the postsynaptic neuron, where it

is hydrolyzed by FAAH into arachidonic acid and ethanolamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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